molecular formula C17H28N2O3 B6801885 N-[1-(2-cyclobutylmorpholin-4-yl)-1-oxopropan-2-yl]cyclopentanecarboxamide

N-[1-(2-cyclobutylmorpholin-4-yl)-1-oxopropan-2-yl]cyclopentanecarboxamide

Cat. No.: B6801885
M. Wt: 308.4 g/mol
InChI Key: VNJPVDMXPUAXAJ-UHFFFAOYSA-N
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Description

N-[1-(2-cyclobutylmorpholin-4-yl)-1-oxopropan-2-yl]cyclopentanecarboxamide: is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a cyclobutyl group, and a cyclopentanecarboxamide moiety

Properties

IUPAC Name

N-[1-(2-cyclobutylmorpholin-4-yl)-1-oxopropan-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-12(18-16(20)14-5-2-3-6-14)17(21)19-9-10-22-15(11-19)13-7-4-8-13/h12-15H,2-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJPVDMXPUAXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOC(C1)C2CCC2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-cyclobutylmorpholin-4-yl)-1-oxopropan-2-yl]cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with an appropriate cyclobutyl halide under basic conditions.

    Introduction of the Cyclopentanecarboxamide Moiety: This step involves the reaction of the morpholine derivative with cyclopentanecarboxylic acid or its derivatives, often using coupling agents like EDCI·HCl or HATU to facilitate the formation of the amide bond.

    Final Assembly: The final step involves the coupling of the intermediate with a suitable propanoyl chloride to introduce the oxopropan-2-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-cyclobutylmorpholin-4-yl)-1-oxopropan-2-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the cyclopentane moiety using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(2-cyclobutylmorpholin-4-yl)-1-oxopropan-2-yl]cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[1-(2-cyclobutylmorpholin-4-yl)-1-oxopropan-2-yl]cyclopentanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting their activity and downstream signaling pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

N-[1-(2-cyclobutylmorpholin-4-yl)-1-oxopropan-2-yl]cyclopentanecarboxamide can be compared with other similar compounds, such as:

    N-[1-(2-cyclobutylmorpholin-4-yl)-1-oxopropan-2-yl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-[1-(2-cyclobutylmorpholin-4-yl)-1-oxopropan-2-yl]cycloheptanecarboxamide: Similar structure but with a cycloheptane ring.

    N-[1-(2-cyclobutylmorpholin-4-yl)-1-oxopropan-2-yl]cyclobutanecarboxamide: Similar structure but with a cyclobutane ring.

The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which may confer distinct biological activities and applications.

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